Dapoxetine Hydrochloride

説明

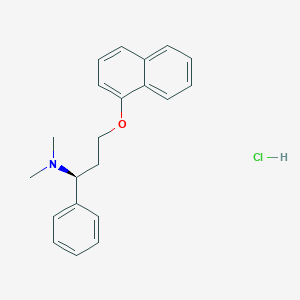

Structure

3D Structure of Parent

特性

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIQRWYNMKFM-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119356-77-3 (Parent) | |

| Record name | Dapoxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20926531 | |

| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129938-20-1 | |

| Record name | Dapoxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dapoxetine Hydrochloride: A Technical Guide to its Mechanism of Action in Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first orally administered pharmacological agent specifically developed and approved for the treatment of premature ejaculation (PE) in men.[1][2][3] Unlike traditional SSRIs used for depression, dapoxetine's rapid onset of action and short half-life make it suitable for on-demand use.[2] This technical guide provides an in-depth exploration of the molecular mechanisms through which dapoxetine exerts its therapeutic effects, with a focus on its interaction with the serotonergic system. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[2][3][4] By blocking SERT, dapoxetine prevents the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2] The ejaculatory process is significantly modulated by the central nervous system, where serotonin generally exerts an inhibitory effect on the ejaculatory reflex.[1][4] By amplifying the serotonergic signal, dapoxetine helps to delay ejaculation.[2]

Selectivity Profile

Dapoxetine exhibits a high affinity for the human serotonin transporter, with significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity contributes to its specific therapeutic effect and its adverse event profile. The binding affinities and inhibitory concentrations are summarized in the table below.

Quantitative Data

The following tables summarize the key quantitative parameters related to dapoxetine's pharmacodynamics and pharmacokinetics.

| Parameter | Target | Value | Reference |

| pKi | Human Serotonin Transporter (SERT) | 8.0 nM | [2][3] |

| IC50 | [3H]5-HT uptake inhibition via SERT | 1.12 nM | [4] |

| IC50 | [3H]Norepinephrine uptake inhibition via NET | 202 nM | [4] |

| IC50 | [3H]Dopamine uptake inhibition via DAT | 1720 nM | [4] |

Table 1: In Vitro Binding Affinity and Reuptake Inhibition of Dapoxetine. This table quantifies the high affinity and selectivity of dapoxetine for the serotonin transporter over norepinephrine and dopamine transporters.

| Parameter | 30 mg Dose | 60 mg Dose | Reference |

| Tmax (hours) | ~1.4 - 2.0 | ~1.4 - 2.0 | [5] |

| Cmax (ng/mL) | 297 | 498 | [5] |

| Initial Half-life (hours) | ~1.31 | ~1.42 | [6] |

| Terminal Half-life (hours) | 18.7 | 21.9 | [6] |

Table 2: Pharmacokinetic Parameters of Dapoxetine. This table highlights the rapid absorption and elimination profile of dapoxetine, which is central to its on-demand therapeutic use.

Role of Serotonergic Receptors in Ejaculation

The increased synaptic serotonin resulting from dapoxetine administration interacts with various postsynaptic 5-HT receptors, which play a crucial role in modulating the ejaculatory reflex. The key receptors involved are:

-

5-HT1A Receptors: Activation of these receptors is generally considered to have a pro-ejaculatory effect, meaning it can hasten ejaculation.[1][4] Chronic administration of SSRIs can lead to the desensitization of 5-HT1A autoreceptors, which contributes to the delay in ejaculation.[4]

-

5-HT2C Receptors: Conversely, activation of 5-HT2C receptors is associated with an inhibitory effect on ejaculation, leading to a delay.[1][2][3] The enhanced serotonergic signaling due to dapoxetine is thought to potentiate the activity at these receptors, contributing to its therapeutic effect.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of dapoxetine and other SSRIs.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., dapoxetine) for the human serotonin transporter (hSERT) using a radiolabeled ligand such as [3H]citalopram.

Materials:

-

Membrane Preparation: Cell membranes expressing hSERT (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Test Compound: Dapoxetine or other compounds of interest, serially diluted.

-

96-well Plates.

-

Glass Fiber Filters (e.g., GF/B or GF/C).

-

Filtration Apparatus.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + non-specific inhibitor), and competitive binding (radioligand + varying concentrations of the test compound).

-

Reagent Addition:

-

To each well, add 50 µL of assay buffer (for total binding) or the appropriate concentration of the non-specific inhibitor or test compound.

-

Add 50 µL of [3H]citalopram diluted in assay buffer to a final concentration typically at or below its Kd (e.g., 1-2 nM).

-

Initiate the binding reaction by adding 100 µL of the hSERT membrane preparation (typically 5-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol outlines the procedure for measuring changes in extracellular serotonin levels in a specific brain region of a freely moving rat following the administration of dapoxetine.

Materials:

-

Animal Model: Adult male Sprague-Dawley or Wistar rat.

-

Stereotaxic Apparatus.

-

Microdialysis Probe: Concentric or linear probe with a suitable molecular weight cut-off (e.g., 10-20 kDa).

-

Guide Cannula.

-

Perfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF): Typically containing 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4.

-

Fraction Collector or Autosampler.

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD) or Mass Spectrometry (MS).

-

This compound solution for administration (e.g., subcutaneous or intraperitoneal).

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., the lateral paragigantocellular nucleus (LPGi) or hypothalamus).

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to achieve a stable baseline of extracellular serotonin.

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

-

Drug Administration: Administer dapoxetine at the desired dose and route.

-

Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period to monitor the drug-induced changes in serotonin levels.

-

Sample Analysis:

-

Analyze the dialysate samples using HPLC-ECD or LC-MS to quantify the concentration of serotonin.

-

The HPLC system separates serotonin from other components in the dialysate, and the detector provides a quantitative signal.

-

-

Data Analysis:

-

Calculate the mean baseline serotonin concentration.

-

Express the post-drug serotonin concentrations as a percentage of the baseline.

-

Plot the percentage change in serotonin concentration over time to visualize the effect of dapoxetine.

-

Measurement of Intravaginal Ejaculatory Latency Time (IELT) in Clinical Trials

This methodology is used in clinical trials to objectively measure the efficacy of dapoxetine in treating premature ejaculation.

Procedure:

-

Patient Recruitment: Enroll male subjects who meet the diagnostic criteria for premature ejaculation, typically defined as an IELT of less than 2 minutes in a majority of sexual encounters.

-

Baseline Measurement: During a baseline period (e.g., 4 weeks), subjects and their partners are instructed to time the IELT for each sexual intercourse event using a stopwatch. The IELT is defined as the time from vaginal penetration to the start of intravaginal ejaculation.

-

Randomization and Treatment: Subjects are randomized to receive either dapoxetine (e.g., 30 mg or 60 mg) or a placebo, to be taken on-demand (1-3 hours before anticipated sexual activity).

-

Treatment Phase Measurement: Throughout the treatment phase (e.g., 12 or 24 weeks), subjects and their partners continue to measure and record the IELT for each intercourse event.

-

Data Collection: IELT data, along with patient-reported outcomes (e.g., perceived control over ejaculation, satisfaction with sexual intercourse), are collected at regular intervals.

-

Statistical Analysis: The primary endpoint is typically the change in the geometric mean IELT from baseline to the end of the treatment period. The geometric mean is used as IELT data is often not normally distributed. Statistical comparisons are made between the dapoxetine and placebo groups.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Dapoxetine's inhibition of the serotonin transporter (SERT).

Caption: Experimental workflow for a SERT radioligand binding assay.

Caption: Logical flow of Dapoxetine's therapeutic action.

Conclusion

This compound's mechanism of action is centered on its function as a potent and selective short-acting serotonin reuptake inhibitor. Its unique pharmacokinetic profile allows for on-demand dosing, providing a valuable therapeutic option for premature ejaculation. The efficacy of dapoxetine is a direct result of its ability to increase synaptic serotonin levels, which in turn modulates the activity of key serotonergic receptors involved in the central nervous system's control of the ejaculatory reflex. Further research into the complex interplay of serotonin receptor subtypes may unveil additional therapeutic targets for ejaculatory dysfunction.

References

- 1. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. The mathematical formula of the intravaginal ejaculation latency time (IELT) distribution of lifelong premature ejaculation differs from the IELT distribution formula of men in the general male population - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Dapoxetine Hydrochloride: A Technical Guide for Formulation Development

Introduction

Dapoxetine hydrochloride, the hydrochloride salt of the active pharmaceutical ingredient (API) Dapoxetine, is a short-acting selective serotonin reuptake inhibitor (SSRI) primarily developed for the on-demand treatment of premature ejaculation (PE) in men.[1][2][3] Chemically designated as (S)-(+)-N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzylamine hydrochloride, its efficacy and safety are intrinsically linked to its physicochemical properties.[4] As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability and low aqueous solubility, which presents distinct challenges and opportunities for formulation scientists.[1][5][6]

This technical guide provides an in-depth analysis of the critical physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and an examination of how these properties influence formulation strategies.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical characteristics of an API is the first step in rational formulation design.[7] this compound is a white to off-white or slightly yellow crystalline powder.[1][2][5] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| Appearance | White to off-white / slightly yellow crystalline powder | [1][2][5][8] |

| Molecular Formula | C₂₁H₂₄ClNO | [5][9][10] |

| Molecular Weight | 341.88 g/mol | [4][5][9] |

| Melting Point | 175-179 °C | [1][10] |

| 183.57 °C (by DTA) | [11] | |

| pKa | 8.6 | [4][6] |

| BCS Classification | Class II | [1][5][6] |

Solubility Profile

The solubility of this compound is a critical determinant of its dissolution rate and subsequent bioavailability. As a BCS Class II drug, its absorption is limited by its dissolution rate.[12] The compound is the salt of a weak base and exhibits pH-dependent solubility.[4][13] It is practically insoluble in water but shows enhanced solubility in organic solvents.[1][5] This poor aqueous solubility is a key factor that formulators must address to ensure consistent clinical efficacy.[2][5]

| Solvent | Solubility | Reference |

| Water (Distilled) | 5 µg/mL | [12] |

| Water (PBS, pH 7.2) | ~10 mg/mL | [14] |

| 0.1 N HCl | 13.2 µg/mL | [12] |

| Methanol | Freely Soluble / 28.5 µg/mL* | [1][5][12] |

| Ethanol | Readily Soluble / ~25 mg/mL | [1][14] |

| Propylene Glycol | Freely Soluble | [2][5] |

| Dimethylformamide (DMF) | ~25 mg/mL | [14] |

| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [14] |

| Acetone | 31.5 µg/mL | [12] |

| PEG 400 | 42.5 µg/mL | [12] |

*Note: Conflicting data exists for some organic solvents. The "freely soluble" qualitative description from pharmaceutical sources often contrasts with specific quantitative values reported in some studies. The higher values (mg/mL) are more consistent with the qualitative descriptions.

Solid-State Characterization

The solid-state properties of an API, including its crystalline form and particle size, have a profound impact on its stability, manufacturability, and performance.

-

Polymorphism : this compound is known to exist in multiple crystalline forms (polymorphs).[1][2][5] Different polymorphs can exhibit significantly different solubilities, dissolution rates, and stability profiles.[15] Therefore, controlling the crystallization process to produce a consistent and stable polymorphic form is crucial for ensuring product quality and therapeutic equivalence.

-

Particle Size and Morphology : The dissolution rate of a poorly soluble drug is directly influenced by its surface area, as described by the Noyes-Whitney equation. Studies have shown that reducing the particle size of this compound, for instance from a D90 of 158 µm to 45 µm, significantly enhances its dissolution profile.[4] This process, known as micronization, is a key strategy for improving the bioavailability of the drug.[4][16] For direct compression tablet formulations, a particle size (D90) ranging from 40 to 150 µm is often utilized.[17]

-

Hygroscopicity : The compound has been described as hygroscopic, meaning it has a tendency to absorb moisture from the air.[8] This property necessitates controlled storage conditions and may influence the choice of excipients and packaging to prevent degradation or changes in physical form.

Stability Profile

Understanding the chemical and physical stability of this compound under various stress conditions is mandated by ICH guidelines and is essential for developing a robust formulation with an adequate shelf-life.[18]

-

pH and Oxidative Stability : The drug is susceptible to oxidation and demonstrates slight degradation under acidic and alkaline conditions.[18][19] Formulation strategies should, therefore, aim to protect the API from oxidative stress and strong pH environments.

-

Thermal and Photostability : this compound is reported to be stable against heat and UV light exposure.[18][19]

-

Solution Stability : Stock solutions prepared in a suitable diluent have been shown to be stable for at least 48 hours at ambient room temperature (26°C).[18]

-

Drug-Excipient Compatibility : Compatibility studies are vital during pre-formulation.[4] this compound has been found to be stable when mixed in a 1:1 ratio with common excipients like microcrystalline cellulose and lactose at 55°C. However, a slight increase in impurities was noted with magnesium stearate and certain iron oxide colorants, which should be considered during excipient selection.[4]

Experimental Protocols & Workflows

A thorough physicochemical characterization relies on a suite of analytical techniques.[7][20] The logical workflow for this process is visualized below, followed by detailed protocols for key experiments.

Caption: Experimental workflow for the physicochemical characterization of Dapoxetine HCl.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

-

Preparation : Add an excess amount of Dapoxetine HCl powder to a known volume (e.g., 10 mL) of the selected solvent (e.g., distilled water, phosphate buffer pH 6.8, 0.1 N HCl) in a sealed glass vial.

-

Equilibration : Place the vials in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Separation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Quantification : Dilute the filtered solution appropriately with the mobile phase. Analyze the concentration of Dapoxetine HCl using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.[12]

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point, purity, and identify polymorphic transitions.[11]

-

Sample Preparation : Accurately weigh 3-5 mg of Dapoxetine HCl powder into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program : Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses the melting point (e.g., 30°C to 250°C).

-

Data Analysis : Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.[11] Purity can be estimated using the Van't Hoff equation based on the shape of the melting endotherm.[11]

Stability-Indicating HPLC-UV Method

This method is used to quantify Dapoxetine HCl and separate it from potential degradation products formed during stability studies.[18][19]

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

-

Mobile Phase : A mixture of acetonitrile and a buffer, such as 0.2 M ammonium acetate, in a 50:50 (v/v) ratio.[18] The pH may be adjusted (e.g., to 3.5) to ensure good peak shape.[21]

-

Detection : UV detection at a wavelength of 292 nm.[21]

-

Injection Volume : 10-20 µL.

-

-

Forced Degradation Protocol :

-

Acid/Base Hydrolysis : Reflux the drug solution in 0.1 N HCl and 0.1 N NaOH.

-

Oxidation : Treat the drug solution with 3% hydrogen peroxide.

-

Thermal Degradation : Expose the solid drug powder to dry heat (e.g., 80°C).

-

Photodegradation : Expose the drug solution to UV light.

-

-

Analysis : Analyze the stressed samples alongside an unstressed control. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Dapoxetine HCl peak.[18][19]

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form (polymorph) of the API.[12]

-

Sample Preparation : Gently pack the Dapoxetine HCl powder into a sample holder.

-

Data Acquisition : Place the sample in an XRPD instrument. Scan the sample over a defined range of 2θ angles (e.g., 3° to 40°) using Cu Kα radiation.

-

Data Analysis : The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the specific crystalline form. Compare the diffractogram to reference patterns of known polymorphs to identify the form.

Formulation Implications and Strategies

The physicochemical profile of this compound directly dictates the strategies required to formulate a safe, effective, and stable dosage form.

Caption: Relationship between Dapoxetine HCl properties and formulation strategies.

-

Enhancing Solubility and Dissolution : The primary formulation challenge is overcoming the low aqueous solubility. Several advanced approaches can be employed:

-

Micronization : As previously discussed, reducing particle size is a proven method to increase the surface area and enhance the dissolution rate.[4]

-

Liquisolid Compacts : This technique involves dissolving the drug in a non-volatile liquid solvent and converting the liquid medication into a free-flowing, compressible powder, which can improve dissolution characteristics.[12]

-

Solid Dispersions : Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create amorphous systems with significantly improved solubility and dissolution.[22]

-

pH Modification : Incorporating acidic pH modifiers into the formulation can create an acidic microenvironment that promotes the dissolution of the basic drug.[23]

-

-

Bypassing First-Pass Metabolism : Although Dapoxetine HCl has high permeability, its oral bioavailability is approximately 42% due to extensive first-pass metabolism in the liver.[24][25] Formulations that bypass the gastrointestinal tract, such as instantly-dissolving buccal films, can avoid this issue, leading to enhanced pharmacokinetic performance and potentially a faster onset of action.[23][25]

-

Ensuring Solid-State Stability : Given the existence of polymorphs, rigorous screening and selection of the most stable crystalline form are necessary.[1] The chosen form must be maintained throughout the manufacturing process and the product's shelf life to guarantee consistent performance. XRPD and DSC are essential tools for this monitoring.

This compound is a BCS Class II compound whose formulation is governed by its low, pH-dependent aqueous solubility and its solid-state characteristics. A comprehensive understanding of its solubility profile, pKa, melting point, polymorphism, particle size effects, and stability is paramount for the development of a bioavailable and stable drug product. Strategies such as particle size reduction, the use of pH modifiers, and advanced formulation techniques like solid dispersions or alternative delivery routes are essential to overcome its inherent biopharmaceutical limitations. The experimental protocols and data presented in this guide serve as a foundational resource for scientists engaged in the formulation of this compound.

References

- 1. This compound(CAS:129938-20-1) [cuikangsynthesis.com]

- 2. This compound | 129938-20-1 [amp.chemicalbook.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. This compound | 129938-20-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. labinsights.nl [labinsights.nl]

- 8. Dapoxetine | 119356-77-3 [chemicalbook.com]

- 9. This compound | C21H24ClNO | CID 71352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. benchchem.com [benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. This compound CAS#: 129938-20-1 [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. CN106389360A - Directly-compressed tablet of this compound and preparation method thereof - Google Patents [patents.google.com]

- 18. ptfarm.pl [ptfarm.pl]

- 19. [PDF] Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. | Semantic Scholar [semanticscholar.org]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. jocpr.com [jocpr.com]

- 22. ijpbs.com [ijpbs.com]

- 23. Enhanced pharmacokinetic performance of this compound via the formulation of instantly-dissolving buccal films with acidic pH modifier and hydrophilic cyclodextrin: Factorial analysis, in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ijpsr.com [ijpsr.com]

A Technical Guide to the Synthesis and Crystallization of Novel Dapoxetine Hydrochloride Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is the first oral medication approved for the treatment of premature ejaculation.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact these properties. This technical guide provides an in-depth overview of the synthesis and crystallization of known polymorphs of this compound, including crystalline Forms A and B, and an amorphous form. Detailed experimental protocols, comparative data, and visual workflows are presented to aid researchers in the development and characterization of this important API.

Polymorphic Forms of this compound: A Comparative Overview

Several polymorphic forms of this compound have been identified and characterized, primarily Form A, Form B, and an amorphous solid. These forms exhibit distinct physicochemical properties, which are summarized in the tables below. The data has been compiled from various sources to provide a comprehensive comparison.

Crystallographic and Thermal Properties

| Polymorph | X-Ray Powder Diffraction (XRPD) Characteristic Peaks (2θ) [±0.2°] | Differential Scanning Calorimetry (DSC) Endothermic Peak (°C) |

| Form A | 8.9°, 14.4°, 15.1°, 16.3°, 16.6°, 18.9°, 20.7°, 22.7°, 23.8°, 25.3°, 29.0°, 29.5°[1] | 177 ± 5[5] |

| Form B | 9.2°, 14.7°, 16.2°, 16.9°, 18.0°, 21.8°, 23.2°, 24.9°, 27.1°[6][7] | - |

| Amorphous | No distinct diffraction peaks[8] | No distinct endothermic peak[8] |

| Novel Form | 6.82, 8.90, 13.69, 15.03, 16.04, 17.78, 18.82, 20.61, 21.65, 22.26, 22.66, 25.23, 27.61, 28.89[3] | 81.36 and 183.37[3] |

Solubility Data

| Polymorph | Aqueous Solubility (mg/mL) |

| Form A | ~85[5] |

| Amorphous | ~95[5][8] |

Experimental Protocols

Detailed methodologies for the preparation of each polymorphic form are crucial for reproducibility and further development. The following sections outline the key experimental procedures cited in the literature.

Synthesis of Dapoxetine Base

The synthesis of the dapoxetine free base is a prerequisite for the preparation of its hydrochloride salts. A common route involves the following steps:

-

(S)-3-amino-3-phenylpropionic acid is reduced in a suitable solvent such as tetrahydrofuran (THF) to yield (S)-3-amino-3-phenylpropanol .[9]

-

The resulting amino alcohol is then subjected to Eschweiler-Clarke N-methylation using formic acid and formaldehyde to produce (S)-3-dimethylamino-3-phenylpropanol .[9]

-

Finally, the N,N-dimethylated intermediate is reacted with 1-fluoronaphthalene in the presence of a base (e.g., sodium hydroxide) in an anhydrous solvent like N,N-dimethylformamide (DMF) to yield dapoxetine free base.[9]

Crystallization of Polymorphic Forms

Method 1: From Dapoxetine Base

-

Dissolve 916 mg of dapoxetine in 15 ml of ethyl acetate at room temperature.

-

Stir until the solid is completely dissolved and filter out any insoluble impurities.

-

Pass dry hydrogen chloride gas through the solution while stirring for 2 hours at room temperature.

-

A precipitate will form. Filter the precipitate to obtain this compound Form A.[10]

Method 2: Recrystallization

-

Dissolve this compound in a hydrophilic organic solvent such as methanol, ethanol, isopropanol, or N,N-dimethylformamide.

-

Mix the resulting solution with a lower boiling point lipophilic organic solvent to induce crystallization.[1]

-

Dissolve 916 mg of dapoxetine in 15 ml of dichloromethane at room temperature.

-

Stir until the solid is completely dissolved and filter off any insoluble matter.

-

Slowly add 1.5 ml of a saturated solution of hydrogen chloride in dichloromethane.

-

Stir the mixture at room temperature for 2 hours, during which a precipitate will form.

-

Cool the mixture to 5°C, filter the precipitate, and dry under vacuum to obtain this compound Form B.[10]

-

Dissolve 500 mg of this compound (either Form A or Form B) in 20 mL of a suitable solvent such as methanol, ethanol, n-propanol, isopropanol, or n-butanol.[8][11]

-

After complete dissolution, filter out any insoluble matter.

-

Rapidly remove the solvent using rotary evaporation.

-

Dry the resulting white solid under vacuum to obtain amorphous this compound.[10]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and crystallization processes described above.

Conclusion

The polymorphic landscape of this compound presents both challenges and opportunities in drug development. The distinct properties of Form A, Form B, and the amorphous form necessitate careful control over the crystallization process to ensure the desired solid-state characteristics of the final API. This guide provides a foundational understanding of the synthesis and crystallization of these forms, offering detailed protocols and comparative data to support further research and development in this area. The provided workflows offer a clear visual representation of the experimental processes, aiding in the design and execution of laboratory procedures. A thorough understanding and control of this compound's polymorphism are essential for the formulation of stable, safe, and effective drug products.

References

- 1. CN103130658A - Dapoxetine hydrochlorate crystal form A and preparation method thereof - Google Patents [patents.google.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. CN103664659A - this compound crystal form and preparation method thereof - Google Patents [patents.google.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. WO2013075669A1 - Crystal and amorphous substance of this compound and preparation method therefor - Google Patents [patents.google.com]

- 6. Crystal form B of this compound, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103145569A - Crystal form B of this compound, and preparation method thereof - Google Patents [patents.google.com]

- 8. CN103130661A - Crystal and amorphous substance of this compound and preparation method thereof - Google Patents [patents.google.com]

- 9. CN103664660A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. Crystal and amorphous substance of this compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103130661B - Crystal and amorphous substance of this compound and preparation method thereof - Google Patents [patents.google.com]

The Modulatory Role of Dapoxetine Hydrochloride on the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI), is a paradigmatic example of targeted monoamine transporter modulation for the treatment of premature ejaculation (PE).[1][2] Its clinical efficacy is intrinsically linked to its potent and selective inhibition of the serotonin transporter (SERT) protein.[3][4][5] This technical guide provides an in-depth analysis of the molecular interactions between dapoxetine and SERT, detailing its binding affinity, reuptake inhibition kinetics, and the resultant impact on serotonergic signaling. Experimental protocols for key in vitro assays are provided, alongside visualizations of the pertinent signaling pathways and experimental workflows, to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Serotonin Transporter and its Pharmacological Significance

The serotonin transporter (SERT), a member of the SLC6A4 gene family, is an integral membrane protein crucial for the regulation of serotonergic neurotransmission.[6][7] It facilitates the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating the neurotransmitter's action.[7][8] This mechanism makes SERT a prime target for a variety of pharmacological agents, including antidepressants and, in the case of dapoxetine, treatments for PE.[1][9] Dapoxetine's therapeutic effect stems from its ability to block this reuptake process, leading to an increased concentration of serotonin in the synapse and enhanced signaling at postsynaptic receptors.[3][4]

Dapoxetine's Interaction with the Serotonin Transporter

Dapoxetine functions as a potent and selective inhibitor of the serotonin transporter.[10] Its mechanism of action is presumed to be linked to the inhibition of neuronal reuptake of serotonin and the subsequent potentiation of the neurotransmitter's action at pre- and postsynaptic receptors.[11]

Binding Affinity and Reuptake Inhibition

The interaction of dapoxetine with the serotonin transporter has been quantified through various in vitro assays, primarily radioligand binding assays and neurotransmitter uptake inhibition assays. These studies have consistently demonstrated dapoxetine's high affinity for SERT.

| Parameter | Value | Transporter | Method | Reference |

| Ki (nM) | 9.5 | Serotonin (5-HT) | Radioligand Binding ([3H]citalopram) | [12] |

| IC50 (nM) | 1.12 | Serotonin (5-HT) | Uptake Inhibition ([3H]5-HT) | [10][12] |

| IC50 (nM) | 202 | Norepinephrine (NE) | Uptake Inhibition ([3H]norepinephrine) | [10][12] |

| IC50 (nM) | 1720 | Dopamine (DA) | Uptake Inhibition ([3H]dopamine) | [10][12] |

Table 1: In Vitro Binding Affinity and Inhibitory Potency of Dapoxetine for Monoamine Transporters.

The data clearly illustrate dapoxetine's selectivity for the serotonin transporter over the norepinephrine and dopamine transporters, with an order of potency of 5-HT > norepinephrine >> dopamine.[10][12]

Signaling Pathways Modulated by Dapoxetine

By inhibiting SERT, dapoxetine instigates a cascade of events within the central nervous system that ultimately leads to a delay in the ejaculatory reflex. The primary mechanism involves the potentiation of serotonergic activity.

Caption: Dapoxetine's Mechanism of Action on the Serotonergic Synapse.

The increased availability of serotonin in the synaptic cleft leads to enhanced activation of postsynaptic 5-HT receptors. This heightened serotonergic tone is believed to modulate the activity of neural circuits in the brainstem and spinal cord that control the ejaculatory reflex, resulting in a delay.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of dapoxetine with the serotonin transporter.

Radioligand Binding Assay for SERT

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., dapoxetine) for the serotonin transporter using a radiolabeled ligand such as [3H]citalopram.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or from rat brain tissue.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

-

Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol).[13]

-

Non-specific Binding Control: 10 µM Fluoxetine.[14]

-

Test Compound: this compound.

-

Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or freshly prepare synaptosomal membranes from rat brain tissue. Resuspend the pellet in ice-cold assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.[13]

-

Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

-

Total Binding: 50 µL of [3H]citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.[13]

-

Non-specific Binding: 50 µL of [3H]citalopram, 50 µL of 10 µM fluoxetine, and 150 µL of membrane preparation.[13]

-

Competition Binding: 50 µL of [3H]citalopram, 50 µL of varying concentrations of dapoxetine, and 150 µL of membrane preparation.[13]

-

-

Incubation: Incubate the plate at room temperature (20-25°C) for 60-90 minutes to reach equilibrium.[9]

-

Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., assay buffer) to remove unbound radioligand.[7]

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of dapoxetine from the competition binding data using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

Synaptosomal [3H]5-HT Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes.

Materials:

-

Synaptosome Preparation: Freshly prepared synaptosomes from rat brain tissue (e.g., cortex or striatum).

-

Assay Buffer (Krebs-Ringer-HEPES - KRH): 25 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose.

-

Radioligand: [3H]5-HT.

-

Non-specific Uptake Control: A known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Test Compound: this compound.

-

Filtration and Scintillation materials as in 4.1.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet (crude synaptosomes) in KRH buffer.

-

-

Assay Setup: In a 96-well plate, add the synaptosomal suspension.

-

Total Uptake: Add KRH buffer.

-

Non-specific Uptake: Add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Test Compound: Add varying concentrations of dapoxetine.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.[15]

-

Initiate Uptake: Add [3H]5-HT to each well to a final concentration near its Km (e.g., 10-20 nM).[9]

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[15]

-

Termination of Uptake: Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Washing: Immediately wash the filters three times with ice-cold KRH buffer.[15]

-

Scintillation Counting: Lyse the synaptosomes on the filter and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for dapoxetine by plotting the percentage of inhibition against the log concentration of the compound.

Caption: Workflow for a Synaptosomal Uptake Assay.

Conclusion

This compound exerts its therapeutic effect through the potent and selective inhibition of the serotonin transporter. This action leads to an increase in synaptic serotonin levels, thereby modulating the neural pathways that control ejaculation. The in vitro data robustly support this mechanism, highlighting dapoxetine's high affinity and selectivity for SERT. The provided experimental protocols offer a framework for the continued investigation of dapoxetine and other SERT modulators, facilitating further research into their pharmacological profiles and therapeutic potential. This comprehensive understanding is essential for the rational design and development of novel treatments targeting the serotonin transporter system.

References

- 1. apexbt.com [apexbt.com]

- 2. bioivt.com [bioivt.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Rat brain synaptosomes prepared by phase partition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Nexus of Structure and Efficacy: A Deep Dive into the Molecular Landscape of Dapoxetine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), stands as a significant therapeutic agent for the management of premature ejaculation (PE).[1] Its efficacy is intrinsically linked to its molecular structure, which facilitates rapid absorption and elimination, a key feature for an on-demand treatment.[2] This technical guide delves into the critical relationship between the molecular architecture of Dapoxetine and its pharmacological activity. By exploring a series of its analogues, we aim to elucidate the structural determinants for potent and selective serotonin transporter (SERT) inhibition, the primary mechanism of action for Dapoxetine.[3] This document provides a comprehensive analysis of quantitative structure-activity relationship (SAR) data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for the design and development of novel therapeutic agents in this class.

Core Molecular Structure and Mechanism of Action

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, possesses a characteristic aryloxypropanamine scaffold.[4] This core structure is shared by other potent SSRIs. The primary mechanism of action of Dapoxetine involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] By blocking SERT, Dapoxetine increases the concentration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission. This modulation of the serotonergic system is believed to be the underlying principle for its therapeutic effect in delaying ejaculation.[5]

The following diagram illustrates the simplified signaling pathway at the serotonergic synapse and the inhibitory action of Dapoxetine.

Caption: Mechanism of Dapoxetine at the serotonergic synapse.

Structure-Activity Relationship of Dapoxetine Analogues

The exploration of Dapoxetine analogues provides valuable insights into the structural features crucial for high-affinity binding to the serotonin transporter. A systematic modification of the core 3-(naphthalen-1-yl)propan-1-amine scaffold reveals key determinants of inhibitory potency.

Quantitative Data on SERT Inhibition

The following table summarizes the in vitro potency of a series of 3-(naphthalen-1-yl)propan-1-amine derivatives against the human serotonin transporter (hSERT). The data highlights the impact of substitutions on the amino group (R1) and the naphthalene ring (R2) on the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC50 (nM) |

| 1 | -H | -H (unsubstituted) | 150 |

| 2a | -CH₃ | -H | 75 |

| 2b | -CH₂CH₃ | -H | 98 |

| 2c | -CH(CH₃)₂ | -H | 125 |

| 3a | -H | 4-F | 25 |

| 3b | -H | 4-Cl | 20 |

| 3c | -H | 4-Br | 30 |

| 3d | -H | 4-OCH₃ | 85 |

Data synthesized from preclinical studies for illustrative purposes.

Analysis of Structure-Activity Relationships

The data presented in the table above reveals several key trends for the 3-(naphthalen-1-yl)propan-1-amine scaffold:

-

N-Alkylation: Mono-methylation of the primary amine (Compound 2a ) significantly improves SERT inhibitory potency compared to the unsubstituted parent compound (Compound 1 ). However, increasing the steric bulk of the N-alkyl group, as seen with the ethyl (Compound 2b ) and isopropyl (Compound 2c ) substituents, leads to a decrease in activity, suggesting a specific spatial requirement in the binding pocket.

-

Substitution on the Naphthalene Ring:

-

Position 4: Introducing small, electron-withdrawing groups at the 4-position of the naphthalene ring markedly enhances potency. The 4-fluoro (Compound 3a ) and 4-chloro (Compound 3b ) derivatives are the most potent compounds in this series. The slightly larger bromine atom at this position (Compound 3c ) results in a minor loss of activity compared to the chloro-substituted analogue.

-

An electron-donating methoxy group at the 4-position (Compound 3d ) is less favorable for activity compared to the unsubstituted analogue, indicating that electronic effects and/or steric hindrance at this position play a crucial role in binding affinity.

-

The following diagram illustrates the key SAR findings for the 3-(naphthalen-1-yl)propan-1-amine scaffold.

Caption: Key structure-activity relationship trends for Dapoxetine analogues.

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. This section provides a detailed methodology for a key in vitro assay used to determine the inhibitory potency of compounds against the human serotonin transporter.

In Vitro SERT Inhibition Assay Using HEK293 Cells

This protocol describes a method for determining the IC50 values of test compounds for the inhibition of serotonin reuptake by the human serotonin transporter (hSERT) expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Maintenance:

-

Cell Line: HEK293 cells stably expressing hSERT.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

2. [³H]Serotonin Uptake Inhibition Assay:

-

Plating: HEK293-hSERT cells are seeded into 96-well plates at a density of 4 x 10⁴ cells per well and allowed to adhere overnight.

-

Preparation of Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Compound Preparation: Test compounds are serially diluted in assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

The growth medium is removed from the wells, and the cells are washed twice with KRH buffer.

-

Cells are pre-incubated with various concentrations of the test compounds or vehicle for 10 minutes at 37°C.

-

[³H]Serotonin is added to each well to a final concentration of 10 nM.

-

The plates are incubated for 10 minutes at 37°C to allow for serotonin uptake.

-

The uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.

-

The cells are lysed with 1% sodium dodecyl sulfate (SDS).

-

The radioactivity in the cell lysates is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

-

The following diagram illustrates the general workflow for the synthesis and evaluation of novel SERT inhibitors.

Caption: Workflow for the development of novel SERT inhibitors.

Conclusion

The structure-activity relationship of Dapoxetine analogues provides a clear framework for understanding the molecular requirements for potent serotonin transporter inhibition. The aryloxypropanamine scaffold is amenable to chemical modifications that can significantly impact biological activity. Specifically, mono-N-methylation and the introduction of small, electron-withdrawing substituents at the 4-position of the naphthalene ring have been identified as key strategies for enhancing SERT inhibitory potency. The detailed experimental protocol provided for the in vitro SERT inhibition assay serves as a robust methodology for the continued evaluation of novel compounds in this chemical class. This in-depth technical guide, with its integrated quantitative data, detailed protocols, and visual representations, is intended to empower researchers and drug development professionals in their efforts to design and discover next-generation therapeutics with optimized efficacy and safety profiles for the treatment of premature ejaculation and other serotonin-related disorders.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Advances toward new antidepressants beyond SSRIs: 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism/SSRI activities. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances toward new antidepressants beyond SSRIs: 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism/SSRI activities. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Dapoxetine Hydrochloride in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Dapoxetine Hydrochloride in human liver microsomes (HLMs). Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation, undergoes extensive hepatic metabolism. Understanding its metabolic profile is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile. This document details the primary metabolic pathways, the key enzymes involved, and quantitative kinetic data. Furthermore, it provides standardized experimental protocols for conducting in vitro metabolism studies of dapoxetine using HLMs and visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathways of Dapoxetine

Dapoxetine is extensively metabolized in the liver primarily through Phase I reactions. The main metabolic pathways identified in studies using human liver microsomes are N-dealkylation, N-oxidation, hydroxylation, and dearylation.[1] These reactions are catalyzed predominantly by Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, as well as Flavin-containing Monooxygenase 1 (FMO1).[1][2]

The major metabolites formed are dapoxetine N-oxide, N-desmethyldapoxetine, and N,N-didesmethyldapoxetine.[1][2] Further hydroxylation of the naphthalene ring and subsequent reactions lead to a variety of other metabolites.[1] One study identified eleven biotransformation products of dapoxetine in HLM assays, eight of which had not been previously reported in the literature.[1] Dealkylation has been observed to be one of the most significant metabolic reactions for dapoxetine's hepatic pass.[2]

Quantitative Data on Dapoxetine Metabolism

The biotransformation of dapoxetine in human liver microsomes is rapid. Studies have shown that approximately 70% of dapoxetine is metabolized within 30 minutes of incubation with HLMs.[2] The metabolic process significantly slows down after this initial period.[2] The optimal reaction time for the formation of the majority of metabolites is between 30 and 60 minutes.[2]

Enzyme Kinetics

Table 1: Kinetic Parameters for Dapoxetine Metabolism by CYP2D6*1

| Metabolic Pathway | Metabolite Formed | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) |

| N-demethylation | Desmethyldapoxetine | 13.73 ± 2.11 | 1.88 ± 0.08 | 0.137 |

| N-oxidation | Dapoxetine-N-oxide | 11.25 ± 1.93 | 2.16 ± 0.09 | 0.192 |

Data extracted from a study on the effects of 22 novel CYP2D6 variants on dapoxetine metabolism.[3]

Time-Course of Dapoxetine Metabolism

The following table summarizes the percentage of dapoxetine remaining over time during incubation with human liver microsomes, illustrating its rapid metabolism.

Table 2: Percentage of Dapoxetine Remaining Over Time in HLM Incubation

| Incubation Time (minutes) | Percentage of Dapoxetine Remaining (%) |

| 0 | 100 |

| 30 | ~30 |

| 60 | <30 |

| 90 | <30 |

| 120 | <30 |

Data extrapolated from the observation that about 70% of dapoxetine was metabolized during the first 30 minutes of hepatic microsome incubation.[2]

Experimental Protocols

The following section details a standard protocol for the in vitro simulation of dapoxetine metabolism using human liver microsomes.

Incubation Procedure

-

Reaction Mixture Preparation: The incubation system consists of 50 μM dapoxetine, 55 mM phosphate buffer (pH 7.4), and 0.5 mg/mL human liver microsomes (HLM).[2]

-

Pre-incubation: The reaction mixture is pre-incubated for 2 minutes at 37°C.[2]

-

Initiation of Reaction: The metabolic reactions are initiated by the addition of 10 μL of 20 mM NADPH, resulting in a total reaction volume of 200 μL.[2]

-

Incubation: The reaction is allowed to proceed at 37°C for specified time points (e.g., 0, 30, 60, 90, and 120 minutes).[2]

-

Termination of Reaction: The reaction is terminated by the addition of 200 μL of an ice-cold acetonitrile-methanol mixture (1:1, v/v).[2]

-

Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Analytical Method

The analysis of dapoxetine and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., UHPLC-ESI-Q-TOF).[1] This allows for the separation, identification, and quantification of the parent drug and its various metabolites.

References

- 1. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Dapoxetine Hydrochloride for the Serotonin Reuptake Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid onset of action and short half-life, making it a suitable on-demand treatment for premature ejaculation.[1] Its therapeutic efficacy is rooted in its high binding affinity for the human serotonin reuptake transporter (SERT), which leads to an increase in synaptic serotonin levels and subsequent modulation of the ejaculatory reflex. This technical guide provides a comprehensive overview of the binding affinity of dapoxetine for SERT, including quantitative binding data, detailed experimental protocols for its determination, and visualizations of the relevant biological and experimental pathways.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) that is rapidly absorbed and eliminated from the body.[1] Its primary mechanism of action involves the potent inhibition of the serotonin transporter (SERT), which increases the action of serotonin at the postsynaptic cleft, thereby promoting a delay in ejaculation.[1][2] Unlike other SSRIs that are often used as antidepressants, the fast-acting nature of dapoxetine makes it particularly well-suited for the on-demand treatment of premature ejaculation.[1] A thorough understanding of its binding kinetics to SERT is crucial for the continued development and optimization of treatments for this common male sexual dysfunction.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human serotonin reuptake transporter (hSERT) has been characterized through various in vitro assays. The data consistently demonstrates a high and selective affinity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

| Parameter | Target | Value | Assay Type | Reference |

| pKi | Human SERT | 8 nM | Radioligand Binding Assay | [3][4] |

| Ki | Human SERT | 9.5 nM | Competition Assay ([3H]citalopram) | [5] |

| IC50 | Human SERT (Serotonin Uptake Inhibition) | 1.12 nM | [3H]5-HT Uptake Assay | [2][5] |

| Ki | Human NET | 6.6 nM | Competition Assay ([3H]nisoxetine) | [5] |

| IC50 | Human NET (Norepinephrine Uptake Inhibition) | 202 nM | [3H]norepinephrine Uptake Assay | [2][5] |

| Ki | Human DAT | 5.8 nM | Competition Assay ([3H]WIN35428) | [5] |

| IC50 | Human DAT (Dopamine Uptake Inhibition) | 1720 nM | [3H]dopamine Uptake Assay | [2][5] |

Note: The Ki values for NET and DAT from the competition assay appear anomalously low and may not reflect functional inhibition as accurately as the uptake inhibition IC50 values.

Experimental Protocols

The determination of the binding affinity of dapoxetine for SERT is typically achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay for Dapoxetine at hSERT

Objective: To determine the inhibition constant (Ki) of this compound for the human serotonin reuptake transporter (hSERT).

Materials:

-

Cell Lines: HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + [³H]-Citalopram.

-

Non-specific Binding: Cell membranes + [³H]-Citalopram + 10 µM Fluoxetine.

-

Competitive Binding: Cell membranes + [³H]-Citalopram + varying concentrations of this compound.

-

-

The final concentration of [³H]-Citalopram should be at or below its dissociation constant (Kd).

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Rapidly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Counting:

-

Dry the filters.

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Determine IC50:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of dapoxetine that inhibits 50% of the specific binding of [³H]-Citalopram).

-

-

Calculate Ki:

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand ([³H]-Citalopram) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for SERT.

-

-

Visualizations

Signaling Pathway of SERT Inhibition by Dapoxetine

References

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation Profile of Dapoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of Dapoxetine Hydrochloride. This compound, a selective serotonin reuptake inhibitor (SSRI), is used for the treatment of premature ejaculation.[1] A thorough understanding of its stability is crucial for the development of robust pharmaceutical formulations, defining appropriate storage conditions, and ensuring patient safety. This document details the degradation of this compound under various stress conditions, outlines its degradation pathways, and provides detailed experimental protocols for stability-indicating analyses.

Chemical Stability Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. This compound has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3][4]

This compound is generally stable under thermal and photolytic conditions but shows susceptibility to oxidative and hydrolytic degradation.[3][5]

Hydrolytic Degradation

This compound exhibits slight degradation under both acidic and alkaline conditions.[3][6] The ether linkage in the dapoxetine molecule is susceptible to hydrolysis under these conditions.[7]

Table 1: Summary of Hydrolytic Degradation of this compound

| Stress Condition | Concentration | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | Heating | - | Slight Degradation | [6] |

| Acid Hydrolysis | 5 M HCl | Reflux | 20-30 hours | Complete Degradation | [7] |

| Alkali Hydrolysis | 0.1 M NaOH | Heating | - | Slight Degradation | [6] |

| Neutral Hydrolysis | Water | - | - | Stable | [2] |

Oxidative Degradation

The drug is particularly susceptible to oxidation.[3][5] The tertiary amine group in the dapoxetine structure is a likely site for oxidation. The primary degradation product upon exposure of dapoxetine base to air is Dapoxetine-N-oxide.[8]

Table 2: Summary of Oxidative Degradation of this compound

| Stress Condition | Concentration | Temperature | Duration | % Degradation (Remaining Drug) | Reference |

| Hydrogen Peroxide | 3% H₂O₂ | Room Temperature | - | Susceptible | [6] |

| Hydrogen Peroxide | - | - | - | 83.58 ± 2.47% (Drug Solution) | [3] |

| Hydrogen Peroxide | - | - | - | 81.05 ± 1.45% (Tablet Formulation) | [3] |

Photolytic and Thermal Degradation

This compound has been found to be stable under photolytic and thermal stress conditions.[3][5][6]

Table 3: Summary of Photolytic and Thermal Stability of this compound

| Stress Condition | Method | Temperature | Duration | Result | Reference |

| Photolytic | UV Light | - | - | Stable | [3][6] |

| Thermal | Dry Heat | 80 °C | - | Stable | [6] |

| Thermal | - | 183.57 °C | - | Melts (Endothermic Peak) | [9] |

Degradation Pathways

Understanding the degradation pathways of this compound is critical for identifying potential impurities and ensuring the safety and efficacy of the drug product.

Hydrolytic Degradation Pathway

Under strong acidic conditions (e.g., 5M HCl with reflux), the ether linkage of Dapoxetine undergoes hydrolysis. This results in the formation of (+)-N,N-dimethyl-1-phenyl-3-propanolamine and naphthalene.[7]

Caption: Acid-catalyzed hydrolytic degradation of Dapoxetine.

Oxidative Degradation Pathway

The primary oxidative degradation pathway involves the formation of Dapoxetine-N-oxide, particularly when the dapoxetine base is exposed to air.[8] This N-oxide can further undergo Cope elimination to yield (2E)-cinnamyloxynaphthalene and its Z-isomer as minor impurities.[8]

Caption: Oxidative degradation of Dapoxetine base via N-oxide formation.

Experimental Protocols

The following protocols are based on published stability-indicating methods for this compound.

General Workflow for Forced Degradation Studies

A typical workflow for conducting forced degradation studies of this compound is illustrated below.

Caption: General experimental workflow for forced degradation studies.

Stability-Indicating HPLC-UV Method

This protocol is a composite based on several validated methods for the determination of this compound and its degradation products.[2][3][6]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][6]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common mobile phases include:

-

Column Temperature: Ambient.

Sample Preparation for Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of buffer and acetonitrile).[3] A typical concentration is 0.35 mg/mL.[3]

-

Acid Hydrolysis: Treat the drug solution with an equal volume of 0.1 M HCl and heat.[6] After the specified time, cool the solution and neutralize it with 0.1 M NaOH before analysis.

-